molecular formula C13H8N2O2 B154786 1,10-Phenanthroline-2-carboxylic acid CAS No. 1891-17-4

1,10-Phenanthroline-2-carboxylic acid

Cat. No. B154786
CAS RN: 1891-17-4
M. Wt: 224.21 g/mol
InChI Key: MTAHTDBOMUECCQ-UHFFFAOYSA-N
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Description

1,10-Phenanthroline-2-carboxylic acid is a derivative of the heterocyclic compound 1,10-phenanthroline, which is known for its chelating properties and ability to form complexes with various metal ions. This compound and its derivatives have been extensively studied due to their potential applications in areas such as coordination chemistry, material science, and biochemistry .

Synthesis Analysis

The synthesis of 1,10-phenanthroline-2-carboxylic acid derivatives involves various methods, including hydrothermal reactions and proton-transfer compounds. For instance, a novel proton-transfer compound containing 1,10-phenanthroline-2,9-dicarboxylate was synthesized from the reaction of 2,6-pyridinediamine and 1,10-phenanthroline-2,9-dicarboxylic acid . Another approach involved the synthesis of macrocyclic polyether- and polythioether-diesters derived from 1,10-phenanthroline-2,9-dicarboxylic acid under high dilution conditions without metal templates . Additionally, 2-carboxy-1,10-phenanthroline was prepared by brominating 2-methyl-phenanthroline and hydrolyzing the resultant 2-tribromomethyl derivative .

Molecular Structure Analysis

The molecular structure of 1,10-phenanthroline-2-carboxylic acid derivatives has been characterized using various techniques such as X-ray crystallography, IR spectroscopy, and NMR. For example, the crystal structure of a cobalt complex containing 1,10-phenanthroline-2,9-dicarboxylate was determined, revealing a monoclinic system with specific unit cell dimensions . The structure of a calcium complex with 1,10-phenanthroline-2,9-dicarboxylic acid showed the Ca(II) ion lying in the plane of the tetradentate ligand with specific bond lengths . The crystal structure of a chromium(III) complex obtained from a proton-transfer compound containing 1,10-phenanthroline-2,9-dicarboxylic acid was also reported, showing a hexacoordinated complex .

Chemical Reactions Analysis

The chemical reactivity of 1,10-phenanthroline-2-carboxylic acid derivatives includes their ability to form complexes with metal ions. The metal ion-complexing properties of 1,10-phenanthroline-2,9-dicarboxylic acid were studied, revealing high levels of ligand preorganization and selectivity towards large metal ions . The electrochemical behavior of the 1,10-phenanthroline ligand was investigated, showing selective recognition of copper ion and potential for hydrogen peroxide sensing . Additionally, the synthesis of 1,10-phenanthroline-3-carboxylic acid derivatives was designed for metal-ion-complex mediated DNA cleavage .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,10-phenanthroline-2-carboxylic acid derivatives include their luminescence, photocatalytic performance, and thermodynamic stability. The luminescence properties and optical energy gaps of metal–organic frameworks based on 1,10-phenanthroline were studied, and some complexes exhibited excellent photocatalytic performance for the decomposition of organic dyes . The thermodynamic stability of complexes formed by 1,10-phenanthroline-2,9-dicarboxylic acid was greatly enhanced compared to similar ligands without the reinforcing aromatic backbone . The ion exchange properties of complexes with 1,10-phenanthroline-2-carboxylic acid and 2,2'-bipyridine ligands were preliminarily investigated .

Scientific Research Applications

Chelating Properties and Metal Complex Formation

1,10-Phenanthroline-2-carboxylic acid demonstrates significant utility as a tridentate chelating agent in forming metal complexes. Studies have explored its effectiveness in creating inner complexes with various transition metals like manganese(II), iron(II), cobalt(II), and others. These complexes' properties, such as magnetic and spectral characteristics, have been extensively analyzed, underlining the compound's versatility in coordination chemistry (Goodwin & Sylva, 1967).

Role in Crystallography and Structural Chemistry

1,10-Phenanthroline-2-carboxylic acid is instrumental in crystallography and structural chemistry. For instance, its combination with 4,5-dichlorophthalic acid has been studied, revealing intricate hydrogen bonding patterns and weak cation-anion interactions within its structure (Smith, Wermuth, & White, 2009).

Photochromic Performance in Supramolecular Chains

The integration of 1,10-Phenanthroline-2-carboxylic acid in supramolecular chains has been explored for its photochromic properties. Research indicates that its combination with metal carboxylates can lead to unique electron transfer-induced photochromism, highlighting its potential in the development of responsive materials (Han et al., 2020).

Application in Luminescent Metal Complexes

The compound's ability to form complexes with metals like europium and yttrium has been leveraged in synthesizing luminescent materials. These studies shed light on the promising use of 1,10-Phenanthroline-2-carboxylic acid in developing luminescent compounds for various technological and analytical applications (Akerboom et al., 2013).

Electrochemical Sensing Applications

1,10-Phenanthroline-2-carboxylic acid has shown potential in electrochemical sensing, particularly in the selective recognition of copper ions and hydrogen peroxide. Studies demonstrate its capability to undergo electro-oxidation and form active complexes for sensing applications (Gayathri & Kumar, 2014).

Safety And Hazards

Thermal decomposition of 1,10-Phenanthroline-2-carboxylic acid can lead to the release of irritating gases and vapors . It is recommended to keep the product and empty container away from heat and sources of ignition .

properties

IUPAC Name

1,10-phenanthroline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O2/c16-13(17)10-6-5-9-4-3-8-2-1-7-14-11(8)12(9)15-10/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTAHTDBOMUECCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(C=C2)C=CC(=N3)C(=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10172303
Record name 1,10-Phenanthroline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10172303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,10-Phenanthroline-2-carboxylic acid

CAS RN

1891-17-4
Record name 1,10-Phenanthroline-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001891174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1891-17-4
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Record name 1,10-Phenanthroline-2-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,10-PHENANTHROLINE-2-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
77
Citations
J Sun, H Xu - Molecules, 2010 - mdpi.com
Four new 2,2’-bipyridine and 1,10-phenanthroline complexes, namely [Mn(phenca) 2 ]·(H 2 O) 2 (1), [Cu 4 (phen) 4 (OH - ) 4 (H 2 O) 2 ](DMF) 4 (ClO 4 - ) 4 (H 2 O) (2), [Cu 2 (2,2-bipy) 2 (…
Number of citations: 18 www.mdpi.com
LL Fan, CJ Li, ZS Meng, ML Tong - 2008 - Wiley Online Library
One‐step in situ oxidations of 2,9‐dimethyl‐1,10‐phenanthroline to 9‐methyl‐1,10‐phenanthroline‐2‐carboxylic acid and 1,10‐phenanthroline‐2,9‐dicarboxylic acid were carried out …
EJ Corey, AL Borror, T Foglia - The Journal of Organic Chemistry, 1965 - ACS Publications
In conjunction with a study of metal ion coordination with 1, 10-phenanthroline derivativ. es and macrocycles derived therefrom we have investigated some of the properties and …
Number of citations: 146 pubs.acs.org
AMS Garas, RS Vagg - Journal of Heterocyclic Chemistry, 2000 - Wiley Online Library
The synthesis is described of a set of new N‐heterocyclic compounds which are derivatives of 1,10‐phenanthroline. The compounds are designed to be general purpose chelating …
Number of citations: 49 onlinelibrary.wiley.com
S Wang, X Yang, L Xu, Y Miao, X Yang… - Industrial & …, 2023 - ACS Publications
In the thorium–uranium fuel cycle, 232 Th will produce fissional 233 U and radioactive 232 U simultaneously after irradiation. The selective separation of uranium from thorium-based …
Number of citations: 0 pubs.acs.org
S Akerboom, JJMH van den Elshout… - European Journal of …, 2013 - Wiley Online Library
Eight novel europium(III)‐based coordination compounds with 1,10‐phenanthroline (phen) ligands with a chloro, methoxy, ethoxy, cyano, carboxylic acid, methyl carboxylate, ethyl …
RN Sylva, HA Goodwin - Australian Journal of Chemistry, 1969 - CSIRO Publishing
This cannot be taken as diagnostic of a specific stereochemistry of the copper atom but suggests that the complexes are probably not octahedral. All of the copper complexes possess …
Number of citations: 4 www.publish.csiro.au
MR Awual, T Kobayashi, Y Miyazaki… - Journal of hazardous …, 2013 - Elsevier
This study aims to develop a highly selective Lewis base adsorbent to investigate the selective sorption and recovery of Eu(III) and Sm(III) from wastewater. The oxygen and nitrogen …
Number of citations: 200 www.sciencedirect.com
AHA Tinnemans, K Timmer, M Reinten… - Inorganic …, 1981 - ACS Publications
The preparation of the mononuclear [Ru (bpy) 2L] 2+(L= bpy, phenOCH3, phenC (= 0) NH-n-C3H7), the binuclear [(bpy) 2RuLRu (bpy) 2] 4+(L= phen0 (CH2CH20)„phen (= 2-4), phenC …
Number of citations: 4 pubs.acs.org
MY Alyapyshev, VA Babain, LI Tkachenko - Radiochemistry, 2014 - Springer
Extraction properties of various heterocyclic carboxylic acid amides are considered. The extraction properties of heterocyclic dicarboxylic acid diamides are determined by two major …
Number of citations: 35 link.springer.com

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